1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid
Overview
Description
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol
Preparation Methods
One common synthetic route involves the use of piperidine as a starting material, which is then acetylated and subsequently reacted with 4-methoxybenzyl chloride under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its interaction with glutamate receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of physiological processes.
Industry: It is used in the production of various chemical products and as a reagent in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as glutamate receptors. These receptors play a crucial role in the regulation of physiological processes, and the compound acts as a potent agonist, modulating their activity. The pathways involved include signal transduction mechanisms that influence cellular responses.
Comparison with Similar Compounds
1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid: This compound shares a similar structure but lacks the acetyl group, which may affect its chemical properties and biological activity.
1-Acetyl-4-piperidinecarboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)17-9-7-16(8-10-17,15(19)20)11-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMJFMWQTYBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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